4-[(3-nitrobenzoyl)amino]benzoic acid
Description
4-[(3-Nitrobenzoyl)amino]benzoic acid is a benzoic acid derivative characterized by a 3-nitrobenzoyl group attached to the amino substituent at the para position of the aromatic ring. Its molecular formula is C₁₄H₁₀N₂O₅, with a molecular weight of 286.25 g/mol . The compound’s structure combines a carboxylic acid moiety with a nitro-substituted benzamide group, rendering it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
4-[(3-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(10-2-1-3-12(8-10)16(20)21)15-11-6-4-9(5-7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVIIFHTQLQEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers: Positional Variations
The positional arrangement of the nitro and benzoyl groups distinguishes isomers of 4-[(3-nitrobenzoyl)amino]benzoic acid:
- 4-[(4-Nitrobenzoyl)amino]benzoic acid (CAS 19717-14-7): Nitro group at the para position of the benzoyl ring.
- 3-[(3-Nitrobenzoyl)amino]benzoic acid (CAS 106590-58-3): Amino group at the meta position of the benzoic acid.
- 2-[(4-Nitrobenzoyl)amino]benzoic acid (CAS 6345-04-6): Amino group at the ortho position.
All three isomers share the molecular formula C₁₄H₁₀N₂O₅ but exhibit distinct physicochemical properties due to steric and electronic effects. For example, para-nitro substitution may enhance resonance stabilization compared to ortho or meta positions, affecting acidity (pKa) and solubility .
| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Not provided | 4-(3-nitrobenzoyl) | 286.25 |
| 4-[(4-Nitrobenzoyl)amino]benzoic acid | 19717-14-7 | 4-(4-nitrobenzoyl) | 286.25 |
| 3-[(3-Nitrobenzoyl)amino]benzoic acid | 106590-58-3 | 3-(3-nitrobenzoyl) | 286.25 |
| 2-[(4-Nitrobenzoyl)amino]benzoic acid | 6345-04-6 | 2-(4-nitrobenzoyl) | 286.25 |
Functional Group Modifications: Ester Derivatives
The ethyl ester derivative this compound ethyl ester (CAS 88640-80-6) replaces the carboxylic acid with an ethyl ester group, yielding a molecular formula of C₁₆H₁₄N₂O₅ (MW: 314.29 g/mol).
Substituent Variations: Morpholine and Furoyl Groups
- Benzoic acid, 2-[4-(4-morpholinyl)-3-nitrobenzoyl]- (CAS 403668-52-0): Incorporates a morpholine ring, introducing basicity and hydrogen-bonding capacity. The morpholine group may improve solubility in aqueous media and modulate biological activity, such as enzyme inhibition .
- 4-[(2-Methyl-3-furoyl)amino]benzoic acid (CAS 314746-09-3): Substitutes the nitrobenzoyl group with a methyl-furoyl moiety. Predicted pKa: 4.25, indicating moderate acidity .
Key Research Findings
- Synthetic Routes: The target compound is synthesized via condensation of 4-aminobenzoic acid with 3-nitrobenzoyl chloride, followed by purification via recrystallization (analogous to methods in ).
- Thermal Stability : Compared to azoester mesogens (e.g., 4-n-alkoxy benzoic acid derivatives), nitrobenzoyl-substituted benzoic acids exhibit lower mesophase stability due to reduced π-conjugation .
- Acidity : The nitro group’s electron-withdrawing effect lowers the pKa of the carboxylic acid moiety, enhancing ionization in physiological environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
